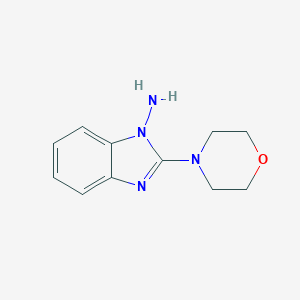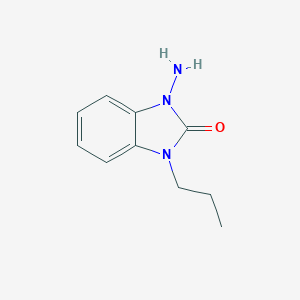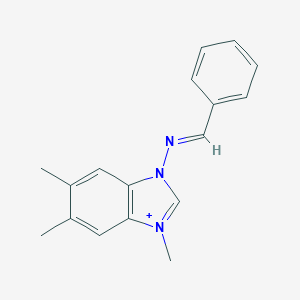![molecular formula C35H31N3O4S2 B376816 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene is a complex organic compound that belongs to the class of diazocines. Diazocines are eight-membered heterocycles containing two nitrogen atoms and are known for their unique structural and chemical properties . This compound is characterized by the presence of multiple sulfonyl groups and a tetrahydro-epimino structure, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves several steps. One common method includes the use of transition-metal-catalyzed [2+2+2] cycloaddition reactions. For instance, rhodium-catalyzed cycloaddition of carbon disulfide to o,N-dialkynyl-tosylanilines can yield various diazocine derivatives . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as [RhCl(C8H14)2]2–BINAP . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反应分析
8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified diazocine derivatives with altered functional groups .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential antimicrobial and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with active sites of enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to fit into specific binding pockets of receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
相似化合物的比较
Similar compounds to 8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene include other diazocine derivatives and sulfonyl-containing heterocycles. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been studied for their antimicrobial and anti-inflammatory properties . What sets this compound apart is its unique combination of sulfonyl groups and tetrahydro-epimino structure, which provides distinct chemical and biological properties .
属性
分子式 |
C35H31N3O4S2 |
|---|---|
分子量 |
621.8 g/mol |
IUPAC 名称 |
17-(4-methylphenyl)-8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C35H31N3O4S2/c1-24-12-18-27(19-13-24)36-34-31-9-5-7-11-33(31)38(44(41,42)29-22-16-26(3)17-23-29)35(36)30-8-4-6-10-32(30)37(34)43(39,40)28-20-14-25(2)15-21-28/h4-23,34-35H,1-3H3 |
InChI 键 |
QTAGZWRQMULFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C3C4=CC=CC=C4N(C2C5=CC=CC=C5N3S(=O)(=O)C6=CC=C(C=C6)C)S(=O)(=O)C7=CC=C(C=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B376733.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B376735.png)
![2-(4-Chlorophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B376736.png)
![ethyl 6-amino-5-cyano-4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-methyl-4H-pyran-3-carboxylate](/img/structure/B376737.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B376738.png)
![2-(4-Methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B376741.png)
![3-{[1-(4-aminophenyl)ethylidene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B376742.png)


methanone](/img/structure/B376749.png)



![3,5-ditert-butyl-N-[4-(dimethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B376755.png)
